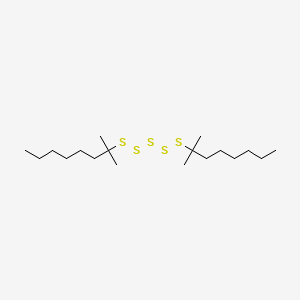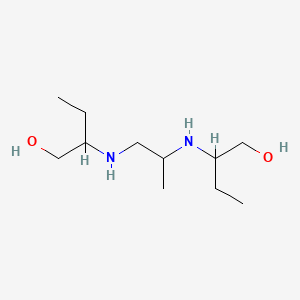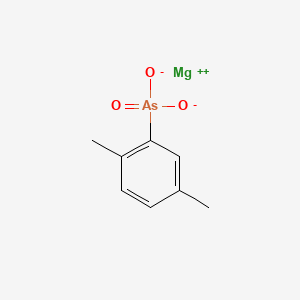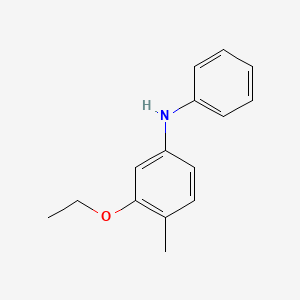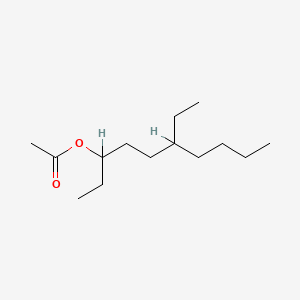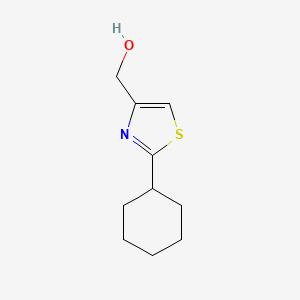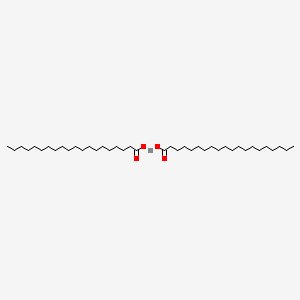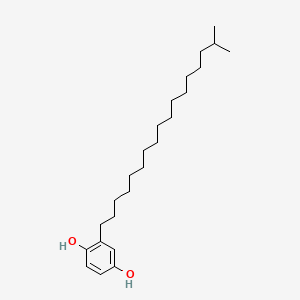
2-(16-Methylheptadecyl)benzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(16-Methylheptadecyl)benzene-1,4-diol typically involves the alkylation of benzene-1,4-diol with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene-1,4-diol reacts with 16-methylheptadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified by distillation or recrystallization to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(16-Methylheptadecyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinone derivatives.
Substitution: Ester or ether derivatives, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-(16-Methylheptadecyl)benzene-1,4-diol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(16-Methylheptadecyl)benzene-1,4-diol involves its interaction with molecular targets through its hydroxyl groups. These groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The long alkyl chain enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially modulate membrane-associated processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene-1,4-diol (Hydroquinone): Lacks the long alkyl chain, making it less lipophilic.
2-(16-Methylheptadecyl)benzene-1,2-diol: An isomer with hydroxyl groups in different positions, affecting its chemical properties.
2-(16-Methylheptadecyl)benzene-1,3-diol: Another isomer with different hydroxyl group positions.
Uniqueness
2-(16-Methylheptadecyl)benzene-1,4-diol is unique due to its combination of a long alkyl chain and hydroxyl groups, providing a balance of hydrophilic and lipophilic properties. This makes it versatile for various applications, particularly in fields requiring specific interactions with both aqueous and lipid environments.
Eigenschaften
Molekularformel |
C24H42O2 |
|---|---|
Molekulargewicht |
362.6 g/mol |
IUPAC-Name |
2-(16-methylheptadecyl)benzene-1,4-diol |
InChI |
InChI=1S/C24H42O2/c1-21(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-22-20-23(25)18-19-24(22)26/h18-21,25-26H,3-17H2,1-2H3 |
InChI-Schlüssel |
IPOXWYLONHBIFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCCCCC1=C(C=CC(=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



